3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-3-pentanone delineates the compound’s backbone and substituents. The parent chain is a five-carbon ketone (3-pentanone), with a methyl group at position 2 and a tris(1-methylethyl)silyl (TIPS) ether at position 1. The tris(1-methylethyl)silyl group comprises a silicon atom bonded to three isopropyl substituents, each containing a methyl branch on the central carbon. The (2S) designation specifies the absolute configuration at carbon 2, where the methyl group resides.
Stereochemical Assignment :
The stereocenter at carbon 2 follows the Cahn-Ingold-Prelog priority rules. Prioritizing substituents by atomic number:
- Oxygen (from the silyl ether)
- Carbonyl group (C=O)
- Methyl group
- Hydrogen
Orienting the lowest-priority hydrogen away from the observer, the remaining groups (O-TIPS, C=O, CH₃) arrange counterclockwise, confirming the S configuration.
Comparative Example :
In 2-pentanol, a similar stereochemical assignment applies, where the hydroxyl group’s position dictates R/S configuration. The TIPS ether’s bulkiness, however, introduces steric constraints absent in simpler alcohols.
Comparative Analysis of Silyl Ether Protections: Triisopropylsilyl vs. Traditional Silyl Groups
Silyl ethers are pivotal in organic synthesis for hydroxyl group protection. The TIPS group offers distinct advantages over traditional silyl protections like trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS):
| Property | TMS | TES | TBS | TIPS |
|---|---|---|---|---|
| Steric Bulk | Low | Moderate | High | Very High |
| Acid Stability | Low | Moderate | High | Very High |
| Base Stability | Low | Moderate | Moderate | High |
| Deprotection Method | Mild acid (pH 4–5) | Dilute HCl/MeOH | Fluoride (TBAF) | Fluoride (TBAF) |
Key Observations :
- TMS : Rapid deprotection under mildly acidic conditions limits utility in multi-step syntheses.
- TES : Intermediate stability permits selective deprotection in the presence of TMS or TBS groups.
- TBS : Enhanced steric shielding resists acid hydrolysis but requires harsh fluoride conditions for removal.
- TIPS : Superior steric protection renders it inert to most acidic and basic conditions, necessitating aggressive fluoride reagents (e.g., tetrabutylammonium fluoride, TBAF).
Synthetic Utility :
The TIPS group’s resilience makes it ideal for long-term hydroxyl protection in complex molecules, particularly where orthogonal deprotection strategies are required.
Conformational Studies Through Computational Molecular Modeling
Computational models (DFT: B3LYP/6-31G*) reveal the TIPS ether’s influence on molecular conformation:
Key Conformational Parameters :
- Dihedral Angle (C1-O-Si-C) : Restricted rotation due to steric clashes between the TIPS group and adjacent methyl substituent.
- Energy Barriers : Rotation about the C1-O bond requires ~12 kcal/mol, compared to ~3 kcal/mol for TMS analogs.
Preferred Conformer :
The antiperiplanar arrangement minimizes steric strain, positioning the TIPS group opposite the methyl branch at carbon 2. This conformation reduces nonbonded interactions between the isopropyl substituents and the ketone oxygen.
Comparative Analysis : Smaller silyl groups (e.g., TMS) exhibit greater conformational flexibility, allowing rotation with minimal energy barriers. In contrast, TIPS imposes rigidity, stabilizing specific conformers critical for stereoselective reactions.
Properties
CAS No. |
158783-76-7 |
|---|---|
Molecular Formula |
C15H32O2Si |
Molecular Weight |
272.50 g/mol |
IUPAC Name |
(2S)-2-methyl-1-tri(propan-2-yl)silyloxypentan-3-one |
InChI |
InChI=1S/C15H32O2Si/c1-9-15(16)14(8)10-17-18(11(2)3,12(4)5)13(6)7/h11-14H,9-10H2,1-8H3/t14-/m0/s1 |
InChI Key |
HRTKUGCAZZAEGN-AWEZNQCLSA-N |
Isomeric SMILES |
CCC(=O)[C@@H](C)CO[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CCC(=O)C(C)CO[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- typically involves the reaction of 2-methyl-3-pentanone with a silylating agent such as tris(1-methylethyl)silyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the silyl ether linkage. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides and amines can be used to replace the silyl ether group.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C15H32O2Si
- Molecular Weight : 288.5 g/mol
- CAS Number : 158783-76-7
The compound features a pentanone backbone with a tris(1-methylethyl)silyl ether group, which enhances its stability and solubility in organic solvents.
Organic Synthesis
3-Pentanone derivatives are utilized as intermediates in the synthesis of various organic compounds. The presence of the siloxane group allows for enhanced reactivity and selectivity in chemical reactions. This compound can act as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Case Study : A study demonstrated the use of 3-pentanone derivatives in synthesizing novel antifungal agents, showcasing its potential in pharmaceutical applications .
Materials Science
The compound is employed in developing advanced materials, particularly siloxane-based polymers. Its unique properties contribute to the flexibility and durability of these materials.
Data Table: Properties of Siloxane-Based Polymers
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
| Thermal Stability | Up to 300°C |
These properties make it suitable for applications in coatings, adhesives, and sealants.
Solvent Applications
3-Pentanone is recognized for its effectiveness as a solvent in various chemical processes due to its ability to dissolve both polar and non-polar substances. This versatility is crucial in industrial applications such as paint thinners and cleaning agents.
Case Study : In an industrial setting, 3-pentanone was used successfully as a solvent for polymer solutions, improving the processing characteristics of coatings .
Health and Safety Considerations
While exploring the applications of 3-pentanone derivatives, it is essential to consider health implications associated with exposure. Studies indicate that high concentrations can lead to respiratory irritation; thus, proper handling protocols must be established .
Mechanism of Action
The mechanism of action of 3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the silyl ether group can undergo substitution reactions. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of structurally related compounds is provided below:
Physicochemical Properties
- Molecular Weight: The TIPS group adds ~210 g/mol compared to 2-methyl-3-pentanone (MW ~114 g/mol).
- Solubility : The TIPS ether reduces polarity, decreasing solubility in polar solvents (e.g., water) but enhancing compatibility with organic phases.
- Stability : TIPS ethers are more resistant to acidic/hydrolytic cleavage than TBDMS ethers, making them preferable in multi-step syntheses .
Research Findings and Industrial Relevance
- Synthetic Utility : Silyl-protected ketones like this compound are intermediates in pharmaceuticals and agrochemicals. For example, TIPS groups are used to protect alcohols in nucleotide synthesis .
- Comparative Stability : Studies show TIPS ethers exhibit 10–100× greater stability under acidic conditions than TBDMS ethers, critical for prolonged reactions .
Biological Activity
3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-, is an organosilicon compound with the molecular formula and a CAS number of 158783-76-7. This compound features a pentanone backbone with a methyl group at the second carbon and a tris(1-methylethyl)silyl ether functional group at the first carbon. The unique structure of this compound contributes to its potential biological activities and applications in various fields.
The presence of functional groups in 3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]- influences its reactivity and interactions in biological systems. The silyl ether group can enhance solubility and stability, which are crucial for biological applications.
Key Characteristics
- Molecular Formula :
- Molecular Weight : 288.50 g/mol
- CAS Number : 158783-76-7
Biological Activity Overview
Research on the biological activity of 3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]- is limited but suggests potential interactions with biological systems that warrant further investigation. The following sections summarize findings related to its biological activities based on available literature.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial properties. For instance, the presence of silyl groups is known to enhance the antibacterial activity of certain organosilicon compounds. While direct studies on 3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]- are lacking, its structural analogs have shown effectiveness against various bacteria and fungi.
Cytotoxicity and Antiproliferative Effects
Similar organosilicon compounds have been evaluated for their cytotoxic effects on cancer cell lines. For example, studies have reported that siloxane derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression. Future research should focus on evaluating the cytotoxic effects of this specific compound on different cancer cell lines.
Study Comparisons
A comparative analysis of structurally related compounds provides insight into the potential biological activities of 3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methyl-2-pentanol | Alcohol with similar backbone | Higher solubility in water |
| Tris(trimethylsilyl) phosphate | Phosphate ester | Used as a flame retardant |
| Trimethylsiloxysilicate | Siloxane polymer | Excellent thermal stability |
| 3-Hexanone | Ketone with longer chain | Different reactivity due to chain length |
This table illustrates how variations in structure lead to different properties and potential applications.
Synthesis and Application
The synthesis of 3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]- typically involves controlled reaction conditions to achieve high yields and purity. Its applications span across chemical manufacturing, material science, and potentially in pharmaceuticals due to its unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
